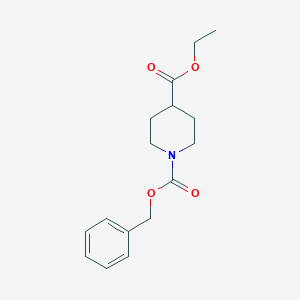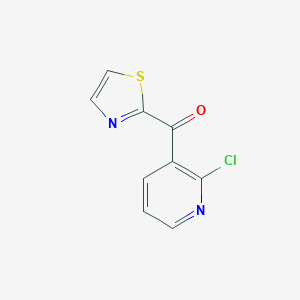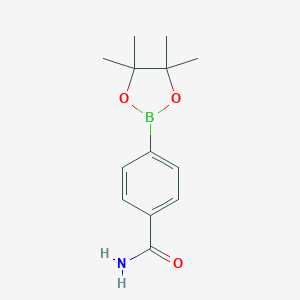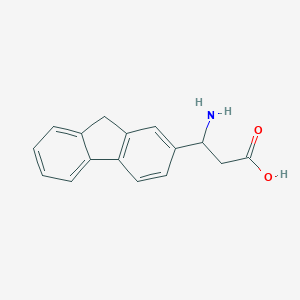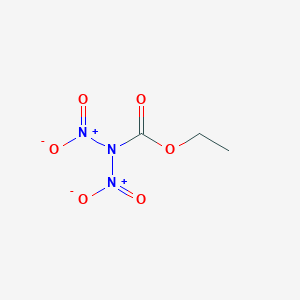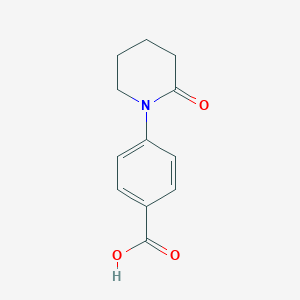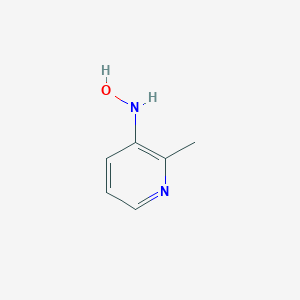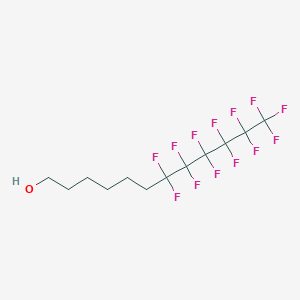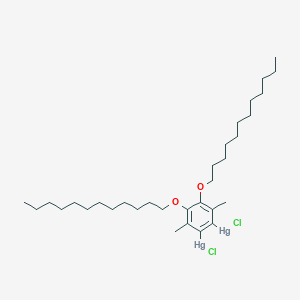
Chloride ionophore III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloride ionophore III is a chemical compound that has been extensively researched due to its potential applications in various scientific fields. It is a type of ionophore, which is a molecule that can transport ions across cell membranes. Chloride ionophore III is particularly useful because it can transport chloride ions, which are important for many biological processes.
Applications De Recherche Scientifique
Chloride ionophore III has many potential scientific research applications, including in the fields of neuroscience, physiology, and pharmacology. It can be used to study the role of chloride ions in various biological processes, such as synaptic transmission and membrane potential regulation. It can also be used to develop new drugs that target chloride ion channels, which are important for treating various diseases, including epilepsy and cystic fibrosis.
Mécanisme D'action
The mechanism of action of chloride ionophore III involves transporting chloride ions across cell membranes. It does this by binding to the chloride ions and creating a pathway for them to move across the membrane. This can affect the membrane potential and lead to changes in cellular activity.
Effets Biochimiques Et Physiologiques
Chloride ionophore III can have various biochemical and physiological effects, depending on the concentration and location of the compound. It can affect the activity of ion channels, neurotransmitters, and enzymes, which can lead to changes in cellular activity. It can also affect the membrane potential and lead to changes in the electrical activity of cells.
Avantages Et Limitations Des Expériences En Laboratoire
Chloride ionophore III has several advantages for lab experiments, including its ability to transport chloride ions across cell membranes and its potential applications in various scientific fields. However, it also has limitations, including its potential toxicity and the need for specialized equipment and techniques to work with the compound.
Orientations Futures
There are many potential future directions for research on chloride ionophore III, including developing new methods for synthesizing the compound, exploring its potential applications in drug development, and investigating its effects on various biological processes. Other future directions include studying the compound's interactions with other molecules and developing new techniques for studying its mechanism of action.
In conclusion, chloride ionophore III is a valuable compound that has many potential scientific research applications. It can be synthesized using various methods and has a unique mechanism of action that involves transporting chloride ions across cell membranes. Despite its advantages, it also has limitations and potential toxicity. However, research on chloride ionophore III is still ongoing, and there are many potential future directions for exploring its applications and mechanisms of action.
Méthodes De Synthèse
Chloride ionophore III can be synthesized using various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves using chemical reactions to create the compound, while biosynthesis involves using living organisms to produce the compound. The most common method for synthesizing chloride ionophore III is through chemical synthesis, which involves using a series of chemical reactions to create the compound.
Propriétés
Numéro CAS |
178959-28-9 |
|---|---|
Nom du produit |
Chloride ionophore III |
Formule moléculaire |
C32H56Cl2Hg2O2 |
Poids moléculaire |
944.9 g/mol |
Nom IUPAC |
chloro-[2-(chloromercurio)-4,5-didodecoxy-3,6-dimethylphenyl]mercury |
InChI |
InChI=1S/C32H56O2.2ClH.2Hg/c1-5-7-9-11-13-15-17-19-21-23-27-33-31-29(3)25-26-30(4)32(31)34-28-24-22-20-18-16-14-12-10-8-6-2;;;;/h5-24,27-28H2,1-4H3;2*1H;;/q;;;2*+1/p-2 |
Clé InChI |
SSQLFLVGBOQWGG-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCOC1=C(C(=C(C(=C1OCCCCCCCCCCCC)C)[Hg]Cl)[Hg]Cl)C |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C(=C(C(=C1OCCCCCCCCCCCC)C)[Hg]Cl)[Hg]Cl)C |
Pictogrammes |
Acute Toxic; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



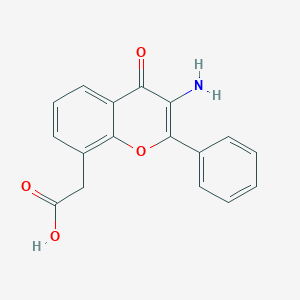
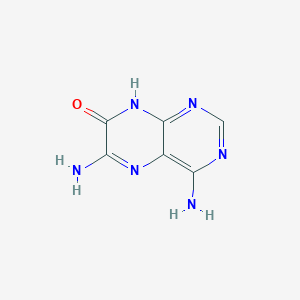
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
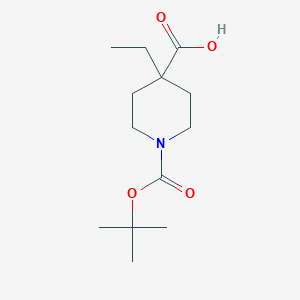
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
